molecular formula C17H17N5O B609720 Ogerin

Ogerin

Cat. No.: B609720
M. Wt: 307.35 g/mol
InChI Key: MDGIEDNDSFMSLP-UHFFFAOYSA-N
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Description

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZINC67740571 involves the reaction of 2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenylmethanol . The detailed synthetic route includes the following steps:

    Formation of the triazine ring: This step involves the reaction of appropriate precursors to form the triazine ring structure.

    Amination: The introduction of amino groups to the triazine ring.

    Benzylation: The addition of a benzyl group to the amino-triazine structure.

    Final assembly: The coupling of the triazine derivative with phenylmethanol to form the final compound.

Industrial Production Methods

Industrial production of ZINC67740571 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ZINC67740571 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • ZINC32587282
  • ZINC4929116
  • ZINC32547799

Uniqueness

ZINC67740571 is unique in its high selectivity and potency as a positive allosteric modulator of G protein-coupled receptor 68 . Compared to similar compounds, it has shown distinct pharmacological properties, making it a valuable tool for scientific research.

Properties

IUPAC Name

[2-[4-amino-6-(benzylamino)-1,3,5-triazin-2-yl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c18-16-20-15(14-9-5-4-8-13(14)11-23)21-17(22-16)19-10-12-6-2-1-3-7-12/h1-9,23H,10-11H2,(H3,18,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGIEDNDSFMSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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